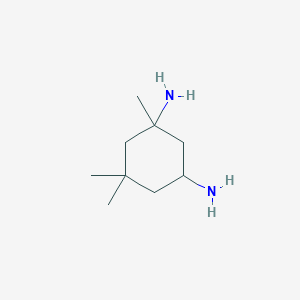

1,5,5-Trimethylcyclohexane-1,3-diamine

Description

Properties

CAS No. |

15828-43-0 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1,5,5-trimethylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C9H20N2/c1-8(2)4-7(10)5-9(3,11)6-8/h7H,4-6,10-11H2,1-3H3 |

InChI Key |

DNMWKVLCHRNMFF-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(C1)(C)N)N)C |

Canonical SMILES |

CC1(CC(CC(C1)(C)N)N)C |

Synonyms |

1,3-Cyclohexanediamine, 1,5,5-trimethyl- |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,5,5-Trimethylcyclohexane-1,3-diamine is characterized by its unique cycloaliphatic structure, which contributes to its reactivity and utility in various chemical processes. The compound has the molecular formula and is often utilized as a hardener in epoxy resin formulations due to its ability to form strong cross-linked networks.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, facilitating catalytic reactions. For instance, it has been employed in the synthesis of metal complexes that exhibit interesting catalytic properties in organic transformations .

The compound acts as a building block for biologically active molecules. Its derivatives have been studied for potential pharmaceutical applications due to their ability to interact with biological targets. Research has indicated that certain derivatives may exhibit antimicrobial properties .

Epoxy Resin Hardener

One of the most significant applications of this compound is as a hardener for epoxy resins. It provides excellent mechanical strength and chemical resistance to cured epoxy systems. The compound's low viscosity and moderate reactivity make it suitable for various industrial applications such as coatings and adhesives .

Industrial Applications

| Application | Description |

|---|---|

| Epoxy Resins | Used as a curing agent for epoxy resins in coatings and adhesives. |

| Construction | Applied in concrete protection and repair materials due to its durability. |

| Adhesives | Functions as a binding agent in various adhesive formulations. |

| Surface Treatments | Utilized in surface treatments for metals and other materials to enhance durability. |

Case Study 1: Epoxy Coatings

A study conducted on the performance of epoxy coatings using this compound demonstrated superior adhesion and chemical resistance compared to traditional hardeners. The cured coatings exhibited excellent weathering properties and mechanical strength.

Case Study 2: Biological Interactions

Research published in a peer-reviewed journal investigated the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives showed significant inhibition against bacterial strains commonly associated with infections.

Regulatory Considerations

Due to its applications in consumer products and industrial processes, this compound is subject to various regulatory assessments concerning human health and environmental safety. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has evaluated its safety profile and established guidelines for its use in commercial products .

Preparation Methods

Catalytic Hydrogenation of Nitrile Intermediates

A predominant industrial route involves the hydrogenation of cyano-substituted cyclohexane precursors. The process typically begins with the synthesis of 1,5,5-trimethylcyclohexane-1,3-dinitrile via nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation between 3,3,5-trimethylcyclohexanone and malononitrile yields a dinitrile intermediate, which is subsequently hydrogenated to the target diamine .

Key Reaction Conditions:

-

Catalysts: Palladium on carbon (Pd/C) or cobalt-based catalysts are preferred for their high selectivity in reducing nitriles to primary amines without over-reduction .

-

Temperature: 80–120°C under hydrogen pressures of 50–100 bar.

-

Solvents: Methanol or ethanol to enhance catalyst activity.

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion | >95% |

| Selectivity | 88–92% |

| Purity (post-distillation) | 99.5% |

This method benefits from scalability, as demonstrated in fixed-bed reactor systems where continuous hydrogenation minimizes side reactions . However, catalyst deactivation due to sulfur impurities in feedstocks remains a challenge.

Reductive Amination of Cyclohexanone Derivatives

Reductive amination offers a streamlined approach by combining carbonyl reduction and amine formation in a single step. 3,3,5-Trimethylcyclohexanone reacts with ammonia or methylamine in the presence of reducing agents to yield 1,5,5-trimethylcyclohexane-1,3-diamine.

Protocol Overview:

-

Substrate Preparation: 3,3,5-Trimethylcyclohexanone is synthesized via acid-catalyzed cyclization of mesityl oxide derivatives.

-

Reductive Amination:

-

Reagents: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Raney nickel.

-

Solvents: Tetrahydrofuran (THF) or water-ethanol mixtures.

-

Temperature: 60–80°C for 12–24 hours.

-

Yield Optimization:

| Reducing Agent | Yield (%) | Byproducts |

|---|---|---|

| NaBH3CN | 68 | Secondary amines |

| H2 (Raney Ni) | 75 | Cyclohexanol |

This method is limited by the availability of high-purity cyclohexanone precursors and competing imine formation pathways.

Alkylation of Cyclohexane Diamines

Direct alkylation of 1,3-diaminocyclohexane with methylating agents provides a modular route to introduce methyl groups at specific positions. For instance, treating 1,3-diaminocyclohexane with methyl iodide in the presence of potassium carbonate selectively methylates the 1- and 5-positions.

Reaction Scheme:

Critical Parameters:

-

Molar Ratio: A 3:1 excess of methyl iodide ensures complete methylation.

-

Solvent: Dimethylformamide (DMF) enhances nucleophilicity of amine groups.

-

Reaction Time: 48–72 hours at 60°C.

Challenges:

-

Over-alkylation at the 3-position necessitates careful stoichiometric control.

-

Residual iodide salts require extensive washing, increasing production costs.

Enzymatic Decarboxylation Approaches

Although less common, biocatalytic methods using engineered decarboxylases have been explored. For example, lysine decarboxylase variants can theoretically convert 1,5,5-trimethylcyclohexane-1,3-dicarboxylic acid to the corresponding diamine . However, this route remains experimental due to:

-

Substrate Specificity: Natural enzymes exhibit low activity toward branched cyclohexane substrates.

-

Yield Limitations: Current systems achieve <30% conversion, necessitating protein engineering efforts.

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost efficiency and safety. Continuous-flow hydrogenation systems, as described in patent EP3255032B1, enable high-throughput synthesis with the following advantages :

-

Reactor Design: Multi-stage fixed-bed reactors with temperature zoning prevent hotspots and improve catalyst longevity.

-

Purification: Vacuum distillation columns equipped with structured packing achieve >99% purity.

Economic Considerations:

| Process | Cost (USD/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Hydrogenation | 120 | 8.5 |

| Reductive Amination | 150 | 12.0 |

| Alkylation | 180 | 10.5 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydrogenation | 90 | 99.5 | High | Moderate (H2 usage) |

| Reductive Amination | 75 | 98 | Medium | High (solvent waste) |

| Alkylation | 65 | 97 | Low | High (iodide waste) |

Hydrogenation emerges as the most viable industrial method due to its balance of yield, purity, and scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5,5-Trimethylcyclohexane-1,3-diamine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexane-derived diamines and anhydrides. For example, bis(imide-carboxylic acid) monomers are synthesized by reacting aromatic diamines with trimellitic anhydride in glacial acetic acid . Optimization includes controlling stoichiometry (e.g., 2:1 anhydride-to-diamine ratio), solvent selection (polar aprotic solvents enhance reactivity), and temperature gradients to minimize side products. Catalytic agents, such as triethylamine, can improve yields by neutralizing acidic byproducts .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining stereochemistry. H and C NMR can resolve axial/equatorial substituent arrangements by analyzing coupling constants and chemical shifts. X-ray crystallography provides definitive structural validation, as demonstrated in studies of analogous diazaphosphacyclohexane systems . Computational tools like density functional theory (DFT) can predict conformational stability, cross-referenced with NIST spectral databases .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Stability is influenced by steric strain and substituent orientation. Cis isomers with equatorial methyl groups exhibit higher stability due to reduced 1,3-diaxial interactions, as observed in trimethylcyclohexane systems . Accelerated degradation studies (e.g., thermal gravimetric analysis) under oxidative or acidic conditions can identify decomposition pathways. Storage in inert atmospheres (argon/nitrogen) at low temperatures (−20°C) is recommended for long-term stability.

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what ligand properties make it suitable for rare-earth metal complexes?

- Methodological Answer : The diamine acts as a bifunctional ligand, leveraging its nitrogen lone pairs to coordinate with rare-earth metals like yttrium or lanthanum. Steric bulk from methyl groups prevents metal aggregation, enhancing catalytic activity in polymerization. Spectroscopic studies (e.g., UV-Vis, EPR) confirm ligand-to-metal charge transfer, while X-ray diffraction reveals distorted octahedral geometries in complexes . Comparative studies with analogous ligands (e.g., ArBiAMPBu) highlight selectivity trends based on substituent positioning .

Q. What are the mechanistic implications of steric hindrance in reactions involving this compound, particularly in polymer synthesis?

- Methodological Answer : Steric hindrance from methyl groups slows reaction kinetics in polyurethane/polyurea formation but improves regioselectivity. In polymer chains, the diamine’s rigidity enhances thermal stability, as seen in 1,3,3-trimethylcyclohexane-based polyurethanes . Kinetic studies (e.g., time-resolved FTIR) monitor isocyanate consumption rates, revealing delayed gelation phases due to hindered diffusion. Molecular dynamics simulations quantify steric effects on chain entanglement .

Q. How can computational methods predict the reactivity of this compound derivatives in catalytic systems?

- Methodological Answer : DFT calculations at the B3LYP/6-31G** level model transition states and activation energies for reactions like imine formation or cycloadditions. Solvent effects are incorporated via polarizable continuum models (PCM). NIST thermochemical data validate computational predictions of bond dissociation energies and redox potentials . Machine learning algorithms trained on diazacyclohexane reaction databases can forecast regioselectivity in novel catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.